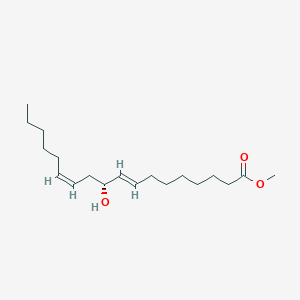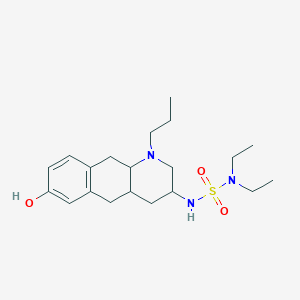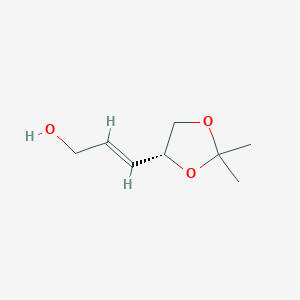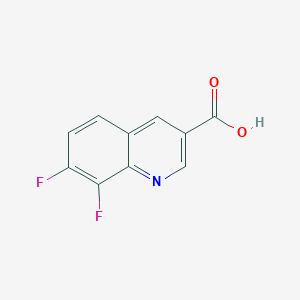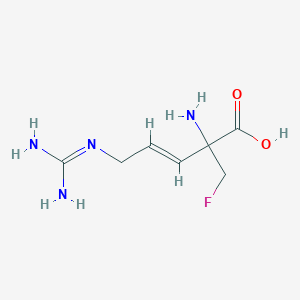
alpha-Fluoromethyl-3,4-dehydroarginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Fluoromethyl-3,4-dehydroarginine (FMDA) is a chemical compound that has been gaining interest in the scientific community due to its potential applications in biochemical and physiological research. FMDA is a derivative of arginine, an amino acid that plays a crucial role in the synthesis of proteins and the regulation of metabolic processes. FMDA is synthesized through a complex chemical process that involves the use of various reagents and catalysts.
Mechanism Of Action
Alpha-Fluoromethyl-3,4-dehydroarginine works by inhibiting the activity of arginase, an enzyme that converts arginine to ornithine. This inhibition leads to an increase in the availability of arginine for NO synthesis, resulting in increased NO production. alpha-Fluoromethyl-3,4-dehydroarginine has also been shown to inhibit the activity of other enzymes involved in arginine metabolism, including arginine decarboxylase and arginyl-tRNA synthetase.
Biochemical And Physiological Effects
Alpha-Fluoromethyl-3,4-dehydroarginine has been shown to have various biochemical and physiological effects. In addition to its ability to increase NO production, alpha-Fluoromethyl-3,4-dehydroarginine has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). alpha-Fluoromethyl-3,4-dehydroarginine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. alpha-Fluoromethyl-3,4-dehydroarginine has been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for diabetes.
Advantages And Limitations For Lab Experiments
One advantage of using alpha-Fluoromethyl-3,4-dehydroarginine in lab experiments is its ability to selectively inhibit arginase activity without affecting other enzymes involved in arginine metabolism. This allows researchers to study the specific effects of arginase inhibition on various physiological processes. However, one limitation of using alpha-Fluoromethyl-3,4-dehydroarginine is its potential toxicity at high concentrations. Careful dosing and monitoring of alpha-Fluoromethyl-3,4-dehydroarginine concentrations are necessary to ensure accurate and safe results.
Future Directions
There are several future directions for the study of alpha-Fluoromethyl-3,4-dehydroarginine. One potential application is in the treatment of cancer. alpha-Fluoromethyl-3,4-dehydroarginine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Another potential application is in the treatment of diabetes. alpha-Fluoromethyl-3,4-dehydroarginine has been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for type 2 diabetes. Further research is needed to determine the safety and efficacy of alpha-Fluoromethyl-3,4-dehydroarginine in these applications. Additionally, the development of new synthesis methods for alpha-Fluoromethyl-3,4-dehydroarginine may improve its accessibility and reduce its cost, making it more widely available for research purposes.
Synthesis Methods
The synthesis of alpha-Fluoromethyl-3,4-dehydroarginine involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the protection of the guanidine group of arginine with a Boc (tert-butyloxycarbonyl) group. This is followed by the introduction of a fluoromethyl group using a reagent such as difluoromethylornithine. The Boc group is then removed using an acid such as trifluoroacetic acid, resulting in the formation of alpha-Fluoromethyl-3,4-dehydroarginine.
Scientific Research Applications
Alpha-Fluoromethyl-3,4-dehydroarginine has been used in various scientific research applications due to its ability to inhibit arginine metabolism. One such application is in the study of nitric oxide (NO) synthesis. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and neurotransmission. alpha-Fluoromethyl-3,4-dehydroarginine has been shown to inhibit NO synthesis by inhibiting the activity of arginase, an enzyme that converts arginine to ornithine. This inhibition leads to an increase in the availability of arginine for NO synthesis, resulting in increased NO production.
properties
CAS RN |
109857-48-9 |
|---|---|
Product Name |
alpha-Fluoromethyl-3,4-dehydroarginine |
Molecular Formula |
C7H13FN4O2 |
Molecular Weight |
204.2 g/mol |
IUPAC Name |
(E)-2-amino-5-(diaminomethylideneamino)-2-(fluoromethyl)pent-3-enoic acid |
InChI |
InChI=1S/C7H13FN4O2/c8-4-7(11,5(13)14)2-1-3-12-6(9)10/h1-2H,3-4,11H2,(H,13,14)(H4,9,10,12)/b2-1+ |
InChI Key |
UDWPEHOXJIIOEY-OWOJBTEDSA-N |
Isomeric SMILES |
C(/C=C/C(CF)(C(=O)O)N)N=C(N)N |
SMILES |
C(C=CC(CF)(C(=O)O)N)N=C(N)N |
Canonical SMILES |
C(C=CC(CF)(C(=O)O)N)N=C(N)N |
synonyms |
alpha-fluoromethyl-3,4-dehydroarginine alpha-FMDA alpha-monofluoromethyl-3,4-dehydroarginine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)
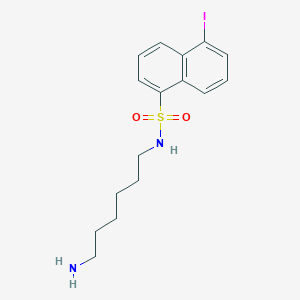
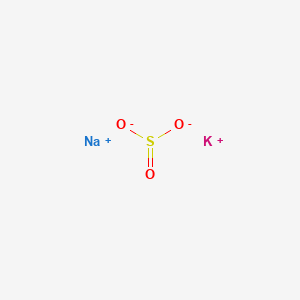
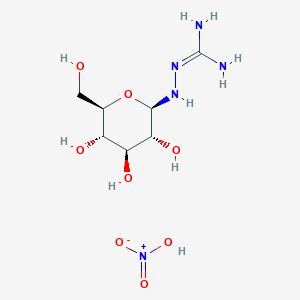

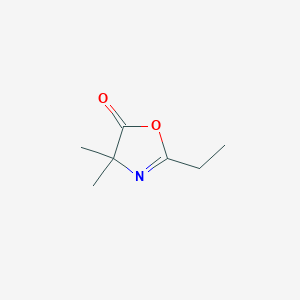
![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)
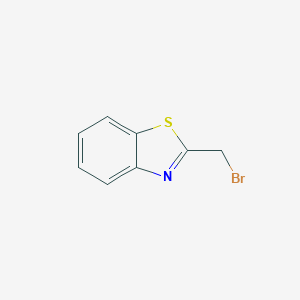
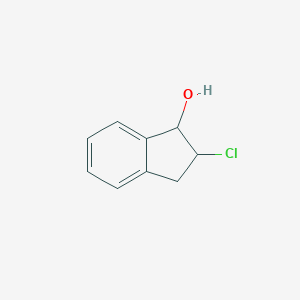
![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)
